molecular formula C16H23N3O B11825713 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11825713
M. Wt: 273.37 g/mol
InChI Key: OZYUFBHIOHUWKQ-UHFFFAOYSA-N
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Description

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(II) acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield a primary alcohol .

Scientific Research Applications

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of pyrrolidine, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry .

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

2-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C16H23N3O/c1-13-10-16(18-7-4-5-8-18)17-11-14(13)15-6-2-3-9-19(15)12-20/h10-12,15H,2-9H2,1H3

InChI Key

OZYUFBHIOHUWKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C=O)N3CCCC3

Origin of Product

United States

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